

An In-depth Technical Guide to the Psoralen Component of AMT-NHS

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Compound of Interest

Compound Name: *Amt-nhs*

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For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of molecular interactions is paramount. The study of RNA-protein interactions, which are central to a vast array of cellular processes, has been significantly advanced by the development of novel chemical tools. One such tool is **AMT-NHS**, a bifunctional crosslinker designed to capture these interactions within the cellular environment. This guide provides a detailed examination of the psoralen component of **AMT-NHS**, its mechanism of action, and its application in experimental settings.

The Core Psoralen Moiety: 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT)

AMT-NHS is a conjugate molecule built upon the scaffold of 4'-aminomethyl-4,5',8-trimethylpsoralen, commonly known as AMT or 4'-aminomethyltrioxsalen.[1][2] Psoralens are a class of naturally occurring furocoumarins that are well-known for their photoreactive properties with nucleic acids.[3]

The planar, tricyclic structure of the psoralen core allows it to intercalate into the helical structure of double-stranded regions of DNA and RNA.[1][2] This non-covalent intercalation is the initial step in the crosslinking process. Upon exposure to long-wavelength ultraviolet light (UVA, approx. 365 nm), the psoralen moiety becomes photoactivated. This activation induces a [2+2] photocycloaddition between the furan or pyrone ring of the psoralen and the 5,6-double bond of a pyrimidine base (thymine, cytosine, or uracil) on one of the nucleic acid strands, forming a covalent monoadduct. If a second pyrimidine is suitably positioned on the opposite

strand, the psoralen can undergo a second photo-reaction, resulting in an interstrand crosslink (ICL). This covalent linkage is reversible by exposure to short-wavelength UV light (e.g., 254 nm).

The AMT derivative is particularly potent due to its 4'-aminomethyl group, which is protonated at physiological pH. This positive charge enhances its affinity for the negatively charged phosphate backbone of nucleic acids, increasing its local concentration and crosslinking efficiency.

AMT-NHS: A Heterobifunctional Crosslinker

AMT-NHS is an innovative reagent that links the photoreactive properties of AMT with the amine-reactive chemistry of an N-hydroxysuccinimide (NHS) ester. The molecule is synthesized by attaching a 3-mercaptopropanoic acid linker to the 4'-methyl position of trioxsalen, followed by the activation of the terminal carboxyl group with NHS. This creates a bifunctional tool capable of covalently linking proteins to the RNAs with which they interact.

The NHS ester group is highly reactive towards primary aliphatic amines, such as the ϵ -amine of lysine residues and the N-terminus of a protein, forming a stable amide bond. This reaction proceeds efficiently under physiological conditions.

The overall mechanism of **AMT-NHS** is a two-step process:

- **Protein Labeling:** The NHS ester group reacts with primary amines on a target protein, covalently attaching the psoralen moiety.
- **RNA Crosslinking:** The psoralen-tagged protein is then allowed to interact with its RNA partners. Subsequent irradiation with 365 nm UV light causes the psoralen to intercalate into nearby RNA duplexes and form a covalent crosslink with a pyrimidine base.

This dual-action nature allows for the specific capture of RNA-protein complexes in situ, including both in cell lysates (in vitro) and within living cells (in vivo).

Caption: Chemical structure of the **AMT-NHS** crosslinker.

Quantitative Data Summary

The efficacy of **AMT-NHS** has been quantitatively evaluated, particularly in comparison to traditional 254 nm UV crosslinking methods for studying the Cbf5-H/ACA snoRNA interaction in yeast.

Table 1: In Vitro Crosslinking Specificity

Crosslinking Method	AMT-NHS Concentration	% Reads from H/ACA snoRNAs
Standard UV (254 nm)	N/A	99.3%
AMT-NHS	0.05 mM	94%
AMT-NHS	0.1 mM	94%
AMT-NHS	0.2 mM	94%

Data sourced from Han et al., 2022.

Table 2: In Vivo Crosslinking Specificity

AMT-NHS Concentration	% Reads from H/ACA snoRNAs
0.1 mM	72%
1.5 mM	86%

Data sourced from Han et al., 2022.

These data indicate that while standard UV crosslinking shows slightly higher specificity, **AMT-NHS** is highly effective and its specificity in vivo can be improved by increasing its concentration. Notably, **AMT-NHS** captures a different pattern of interactions, targeting both single- and double-stranded RNA regions, whereas traditional UV crosslinking is biased towards single-stranded regions.

Experimental Protocols

The following are generalized protocols for using **AMT-NHS** based on the methodology described by Han et al. (2022). Researchers should optimize concentrations and incubation

times for their specific protein-RNA system.

In Vitro Crosslinking Protocol

- **Protein-RNA Binding:** Incubate the purified protein of interest (e.g., Cbf5) with the target RNA in an appropriate binding buffer for 30 minutes at room temperature to allow complex formation.
- **AMT-NHS Addition:** Add **AMT-NHS** to the reaction mixture to a final concentration of 0.05-0.2 mM. Incubate for an additional 30 minutes at room temperature in the dark to allow for the NHS ester reaction with the protein.
- **Photo-Crosslinking:** Place the reaction tubes on ice and irradiate with 365 nm UV light for 30 minutes. A Stratalinker 2400 or similar device can be used.
- **Analysis:** The crosslinked complexes can then be purified and analyzed, for example, by SDS-PAGE and autoradiography if the RNA is radiolabeled.

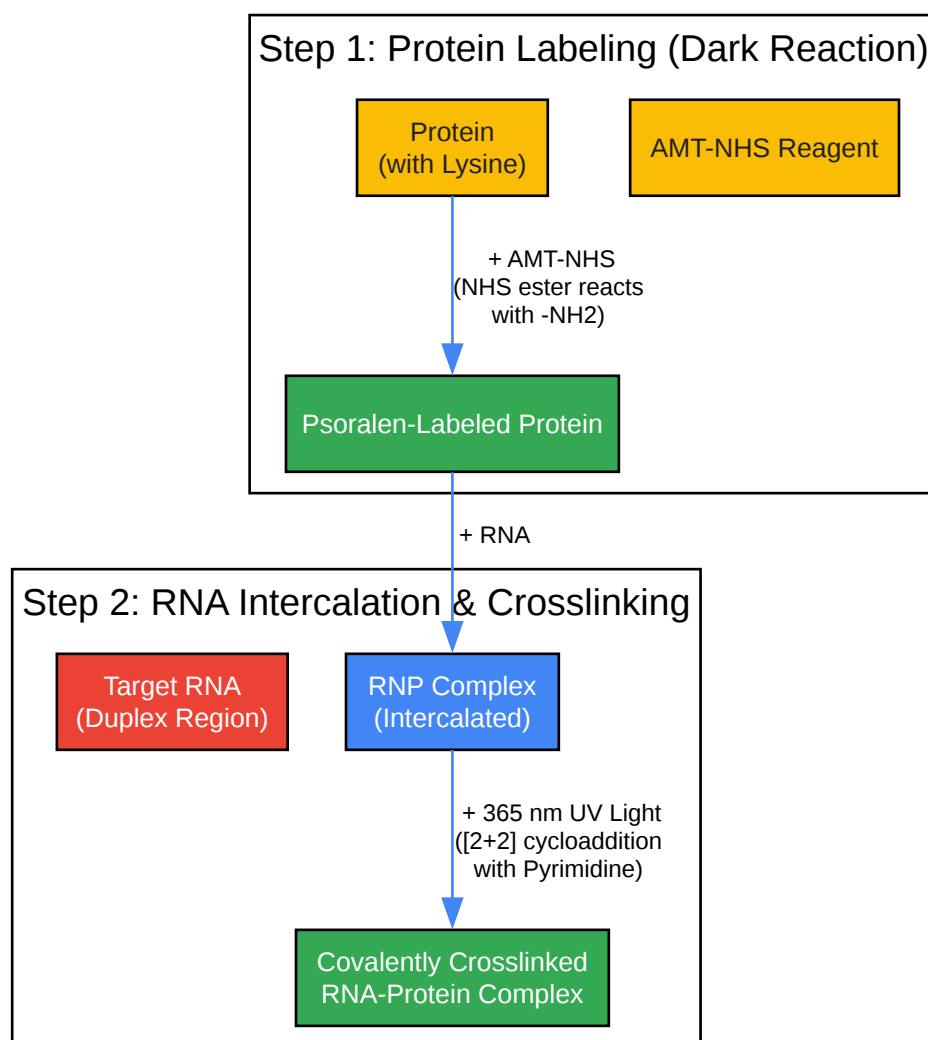
In Vivo Crosslinking Protocol (Yeast)

- **Cell Culture:** Grow yeast cells expressing a tagged version of the protein of interest to the mid-log phase ($OD_{600} \approx 0.5$).
- **Cell Permeabilization and Crosslinking:**
 - Harvest the cells by centrifugation.
 - Resuspend the cell pellet in a buffer containing **AMT-NHS** at a final concentration between 0.1 mM and 1.5 mM.
 - Incubate the cell suspension for 10 minutes at room temperature in the dark to allow **AMT-NHS** to penetrate the cells and react with the target protein.
- **Photo-Crosslinking:** Irradiate the cell suspension with 365 nm UV light for 30 minutes with gentle stirring or agitation to ensure uniform exposure.
- **Cell Lysis and Purification:** After irradiation, quench the reaction, lyse the cells, and proceed with the immunoprecipitation of the tagged protein to isolate the crosslinked RNA-protein

complexes for downstream analysis like high-throughput sequencing.

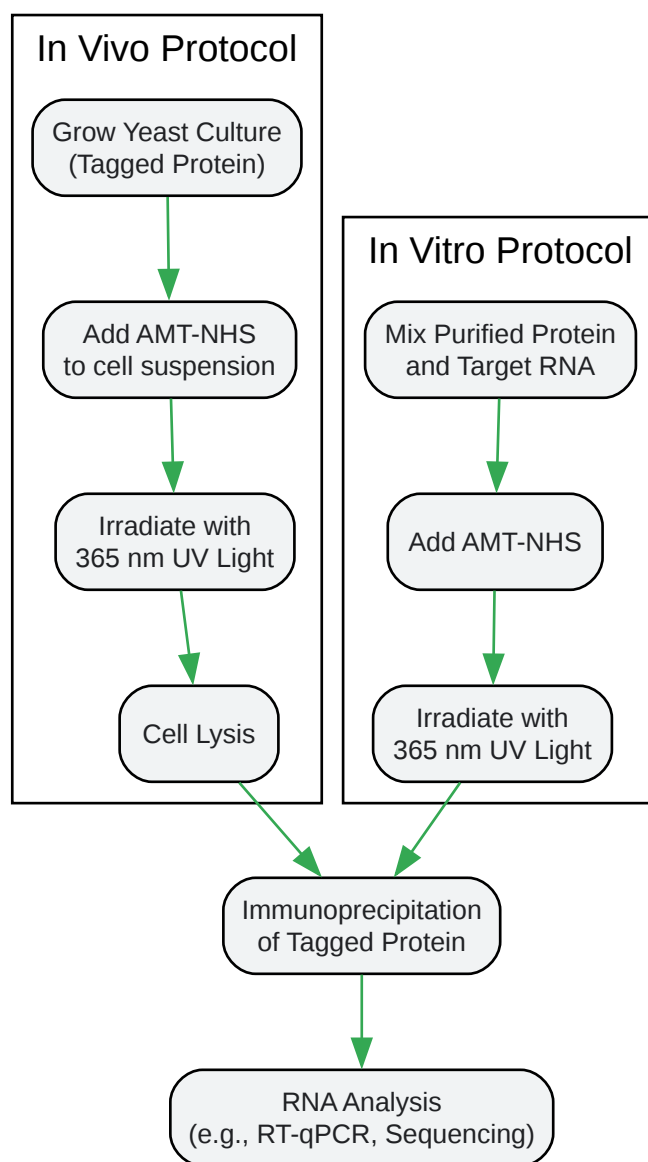
Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes involving **AMT-NHS**.



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Caption: Mechanism of **AMT-NHS** mediated RNA-protein crosslinking.



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Caption: Experimental workflow for **AMT-NHS** crosslinking.

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